molecular formula C20H14N4OS B2537205 6-(Benzo[b]oxepin-4-yl)-3-(p-tolyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 924821-36-3

6-(Benzo[b]oxepin-4-yl)-3-(p-tolyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

カタログ番号 B2537205
CAS番号: 924821-36-3
分子量: 358.42
InChIキー: YLTCEGXXPGORST-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-(Benzo[b]oxepin-4-yl)-3-(p-tolyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as BOTDT, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential pharmacological properties. BOTDT has been extensively studied for its ability to act as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative disorders.

作用機序

The mechanism of action of 6-(Benzo[b]oxepin-4-yl)-3-(p-tolyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including tyrosine kinase and cyclooxygenase-2. This compound has also been shown to modulate the expression of various genes involved in cancer progression and inflammation. Physiologically, this compound has been shown to reduce tumor growth in animal models of cancer, reduce inflammation in animal models of arthritis, and improve cognitive function in animal models of Alzheimer's disease.

実験室実験の利点と制限

One advantage of using 6-(Benzo[b]oxepin-4-yl)-3-(p-tolyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potential as a therapeutic agent for various diseases. Its anti-cancer, anti-inflammatory, and neuroprotective effects make it a promising candidate for further research. However, one limitation of using this compound in lab experiments is its complex synthesis method, which requires specialized equipment and expertise. In addition, the mechanism of action of this compound is not fully understood, which makes it difficult to design experiments that target specific pathways.

将来の方向性

There are several future directions for 6-(Benzo[b]oxepin-4-yl)-3-(p-tolyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole research. One area of research is the development of more efficient synthesis methods to produce this compound. Another area of research is the identification of the specific pathways and targets of this compound's pharmacological effects. This information could be used to design more targeted experiments and potentially develop more effective therapeutic agents. Additionally, further research is needed to determine the safety and efficacy of this compound in humans. Clinical trials are needed to evaluate the potential of this compound as a therapeutic agent for various diseases.

合成法

The synthesis of 6-(Benzo[b]oxepin-4-yl)-3-(p-tolyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves a series of chemical reactions, including the condensation of 2-(4-bromophenyl)acetonitrile with 4-hydroxybenzaldehyde to form 6-(4-bromobenzo[b]oxepin-4-yl)-2-(4-hydroxyphenyl)imidazo[1,2-a]pyridine. This intermediate compound is then reacted with p-tolylhydrazine and thiourea to form the final product, this compound. The synthesis of this compound is a complex process that requires specialized equipment and expertise.

科学的研究の応用

6-(Benzo[b]oxepin-4-yl)-3-(p-tolyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential pharmacological properties. It has been shown to possess anti-cancer, anti-inflammatory, and neuroprotective effects. This compound has been studied as a potential therapeutic agent for various types of cancer, including breast cancer, lung cancer, and leukemia. It has also been shown to have anti-inflammatory effects in animal models of rheumatoid arthritis and neuroprotective effects in models of Alzheimer's disease.

特性

IUPAC Name

6-(1-benzoxepin-4-yl)-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4OS/c1-13-6-8-14(9-7-13)18-21-22-20-24(18)23-19(26-20)16-10-11-25-17-5-3-2-4-15(17)12-16/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLTCEGXXPGORST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC5=CC=CC=C5OC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。